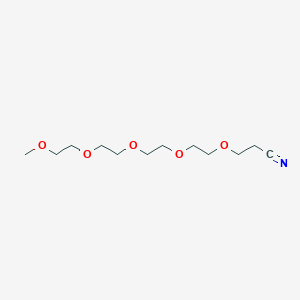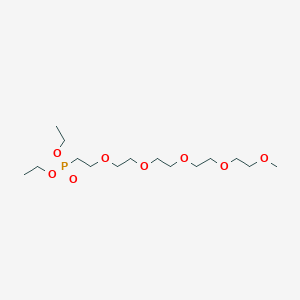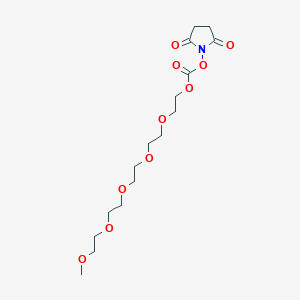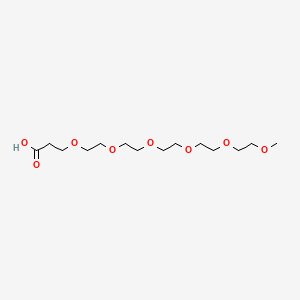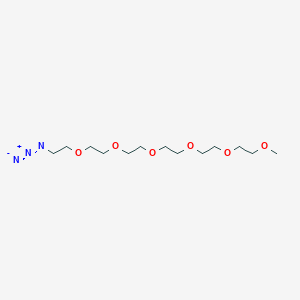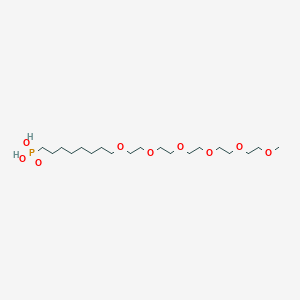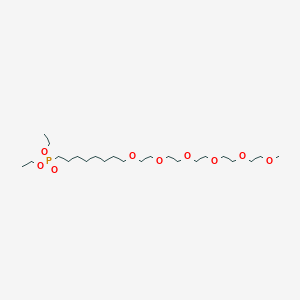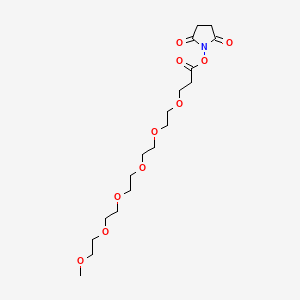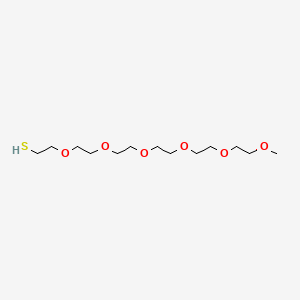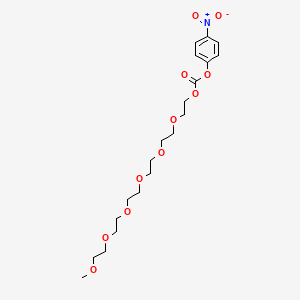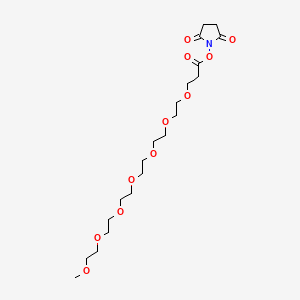![molecular formula C36H38BrN3O6 B609352 N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide CAS No. 1592908-75-2](/img/structure/B609352.png)
N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSN-50 is a chemical compound known for its role as an inhibitor of Bax and Bak oligomerization. It effectively inhibits liposome permeabilization, prevents genotoxic cell death, and promotes neuroprotection . The compound has a molecular formula of C36H38BrN3O6 and a molecular weight of 688.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSN-50 involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the core structure: The core structure of MSN-50 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Bromination: The introduction of a bromine atom into the aromatic ring is achieved through bromination reactions using bromine or other brominating agents.
Functionalization: The final step involves the functionalization of the core structure with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of MSN-50 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
MSN-50 undergoes several types of chemical reactions, including:
Oxidation: MSN-50 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on MSN-50, leading to different derivatives.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the MSN-50 structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
MSN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to apoptosis and cell death mechanisms due to its inhibitory effects on Bax and Bak.
Medicine: Investigated for its potential neuroprotective effects and its role in preventing genotoxic cell death.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
MSN-50 exerts its effects by inhibiting the oligomerization of Bax and Bak proteins. This inhibition prevents the permeabilization of liposomes and the mitochondrial outer membrane, thereby preventing genotoxic cell death. The compound targets the Bax and Bak proteins, which are involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
MSN-51: Another Bax and Bak inhibitor with similar properties but different functional groups.
MSN-52: A derivative of MSN-50 with enhanced neuroprotective effects.
MSN-53: Known for its higher potency in inhibiting Bax and Bak oligomerization
Uniqueness
MSN-50 is unique due to its specific molecular structure, which allows it to efficiently inhibit Bax and Bak oligomerization. Its ability to prevent genotoxic cell death and promote neuroprotection makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(34(30)38)23-40(22-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQAGDGLLUPMLV-IGOOQNSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC2=C(C=C1)C(C(O2)CN(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38BrN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
